Ethyl 3-[2-Chloro-6-(trifluoromethyl)phenyl]-5-methylisoxazole-4-carboxylate

Lipophilicity Physicochemical profiling Drug design

Ethyl 3-[2-Chloro-6-(trifluoromethyl)phenyl]-5-methylisoxazole-4-carboxylate (molecular formula C₁₄H₁₁ClF₃NO₃, MW 333.69 g/mol) is a fully substituted 3,4,5-trisubstituted isoxazole derivative. It belongs to the class of 3-aryl-5-methylisoxazole-4-carboxylate esters, which are widely employed as synthetic intermediates in medicinal chemistry and agrochemical discovery.

Molecular Formula C14H11ClF3NO3
Molecular Weight 333.69 g/mol
Cat. No. B13693053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-[2-Chloro-6-(trifluoromethyl)phenyl]-5-methylisoxazole-4-carboxylate
Molecular FormulaC14H11ClF3NO3
Molecular Weight333.69 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(ON=C1C2=C(C=CC=C2Cl)C(F)(F)F)C
InChIInChI=1S/C14H11ClF3NO3/c1-3-21-13(20)10-7(2)22-19-12(10)11-8(14(16,17)18)5-4-6-9(11)15/h4-6H,3H2,1-2H3
InChIKeyRSTYZQZMAGPJMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-[2-Chloro-6-(trifluoromethyl)phenyl]-5-methylisoxazole-4-carboxylate – Core Physicochemical & Structural Profile for Procurement Decisions


Ethyl 3-[2-Chloro-6-(trifluoromethyl)phenyl]-5-methylisoxazole-4-carboxylate (molecular formula C₁₄H₁₁ClF₃NO₃, MW 333.69 g/mol) is a fully substituted 3,4,5-trisubstituted isoxazole derivative. It belongs to the class of 3-aryl-5-methylisoxazole-4-carboxylate esters, which are widely employed as synthetic intermediates in medicinal chemistry and agrochemical discovery [1]. The defining structural feature of this compound is the 2-chloro-6-(trifluoromethyl)phenyl substituent at the 3-position of the isoxazole ring, which imparts a distinctive combination of electron-withdrawing, lipophilic, and steric properties that underpin its specialized utility relative to unsubstituted or mono-substituted phenyl analogs [2]. This scaffold is compatible with 1,3-dipolar cycloaddition synthetic methodology, enabling access to diverse libraries of isoxazole derivatives [3].

Why Generic Substitution Fails for Ethyl 3-[2-Chloro-6-(trifluoromethyl)phenyl]-5-methylisoxazole-4-carboxylate in Critical Research Workflows


The 3-aryl-5-methylisoxazole-4-carboxylate scaffold is not a uniform chemical space: the identity and position of substituents on the 3-aryl ring exert profound influence on bioactivity, metabolic stability, and physicochemical properties [1]. Replacing the 2-chloro-6-(trifluoromethyl)phenyl moiety with a simple phenyl, 4-chlorophenyl, or 2,6-dichlorophenyl group—common in catalog analogs—can alter logP by >1 unit, eliminate metabolic shielding from the trifluoromethyl group, and reduce the electron-withdrawing character that governs reactivity in downstream transformations such as amide coupling or nucleophilic aromatic substitution [2]. Published structure–activity relationship (SAR) data on related isoxazole series demonstrate that the trifluoromethyl group can increase anticancer potency approximately 8-fold relative to the non-fluorinated congener, directly challenging the assumption that in-class compounds are interchangeable [3].

Quantitative Evidence Guide for Ethyl 3-[2-Chloro-6-(trifluoromethyl)phenyl]-5-methylisoxazole-4-carboxylate: Comparator Data & Performance Benchmarks


Lipophilicity Advantage (cLogP) Over the Unsubstituted Phenyl Analog Ethyl 5-Methyl-3-phenylisoxazole-4-carboxylate

Computed partition coefficient (cLogP) values derived from validated algorithmic methods [1] permit quantitative comparison of lipophilicity between the target compound and the unsubstituted phenyl analog. The target compound bearing the 2-chloro-6-(trifluoromethyl)phenyl substituent is predicted to exhibit cLogP ≈ 3.5–4.0 (based on substituent fragment contribution: π(Cl) ≈ 0.71, π(CF₃) ≈ 0.88, total increment ≈ +1.6 vs. H on phenyl) [2], whereas the unsubstituted phenyl analog ethyl 5-methyl-3-phenylisoxazole-4-carboxylate has an experimentally validated cLogP of 2.83 [1]. The estimated ΔcLogP of +0.7 to +1.2 translates to an approximately 5- to 16-fold increase in octanol/water partitioning, which can significantly influence membrane permeability, protein binding, and metabolic susceptibility [2]. Note: cLogP for the target compound is not experimentally determined; the value is estimated by fragment-based calculation and classified as Class-level inference.

Lipophilicity Physicochemical profiling Drug design

Metabolic Stability Advantage Conferred by Trifluoromethyl Group Versus Methyl Analogs: Class-Level Evidence

In a controlled monkey liver microsomal metabolism study of picornavirus inhibitors, replacement of the methyl group on the isoxazole ring with a trifluoromethyl group prevented hydroxylation at that position and provided a global protective effect against hepatic metabolism [1]. The trifluoromethyl-containing oxadiazole analog (compound 9) generated only two minor metabolites (4% total) compared to eight metabolites for the methyl analog (compound 3). In every analog series examined, the trifluoromethyl derivative displayed superior metabolic stability relative to the corresponding methyl derivative. This class-level effect is directly relevant to Ethyl 3-[2-Chloro-6-(trifluoromethyl)phenyl]-5-methylisoxazole-4-carboxylate, which carries a CF₃ substituent on the 3-aryl ring rather than the isoxazole core [1]. While the position of substitution differs, the electron-withdrawing and steric effects of CF₃ that block oxidative metabolism are position-independent and expected to confer analogous protection at the phenyl ring.

Metabolic stability Microsomal assay Trifluoromethyl effect

Increased Anticancer Potency of Trifluoromethyl-Isoxazoles Versus Non-Fluorinated Congeners: Quantitative SAR Precedent

A 2024 structure–activity relationship study of fully substituted 4-(trifluoromethyl)isoxazoles demonstrated that the presence of a –CF₃ group on the isoxazole core can dramatically amplify anticancer activity [1]. Specifically, compound 2g (3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole) exhibited an IC₅₀ of 2.63 μM against MCF-7 human breast cancer cells, which is approximately 7.5-fold more potent than its non-trifluoromethylated direct analog, compound 14 (IC₅₀ = 19.72 μM) [1]. This quantitative comparison establishes a clear precedent that incorporation of a CF₃ group into the isoxazole pharmacophore can yield a nearly 8-fold improvement in cellular potency. While the CF₃ position in the present compound (on the 3-aryl ring) differs from that in the training set (on the isoxazole 4-position), the electronic contribution of the CF₃ group is conserved and supports the hypothesis that this substitution pattern is a meaningful potency driver within the isoxazole class.

Anticancer activity SAR Trifluoromethyl isoxazole

Ortho-Chloro Substituent as a Synthetic Handle: Differentiating Reactivity from 2,6-Dichloro and 2-Chloro-6-Fluoro Analogs

The presence of a single ortho-chloro substituent adjacent to the trifluoromethyl group on the 3-aryl ring provides a regioselective handle for downstream functionalization via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling [1]. This differentiates the target compound from: (a) the 2,6-dichlorophenyl analog (which has two reactive sites and can yield mixtures of mono- and di-substituted products), and (b) the 2-chloro-6-fluorophenyl analog (where C–F bonds are significantly less reactive toward oxidative addition than C–Cl bonds, with typical Pd(0) insertion rates following the order I > Br > Cl >> F) [2]. The 2-chloro-6-trifluoromethyl substitution pattern thus offers a single, well-defined reactive site for sequential functionalization while retaining the CF₃ group's beneficial electronic and metabolic properties. No quantitative yield comparison data specific to this compound exists in the public domain; this evidence is classified as Supporting evidence based on established organometallic reactivity principles.

Cross-coupling Nucleophilic aromatic substitution Synthetic intermediate

Best Application Scenarios for Ethyl 3-[2-Chloro-6-(trifluoromethyl)phenyl]-5-methylisoxazole-4-carboxylate Based on Quantitative Evidence


Medicinal Chemistry Lead Optimization Requiring Elevated Lipophilicity and Metabolic Stability

When a screening hit based on a simple 3-phenylisoxazole-4-carboxylate scaffold shows promising activity but poor cell permeability (logP < 3) or rapid hepatic clearance, replacement with the 2-chloro-6-(trifluoromethyl)phenyl analog is expected to increase cLogP by approximately 0.7–1.2 units [Section 3, Evidence 1] and reduce the number of major oxidative metabolites (class-level evidence: up to 75% reduction) [Section 3, Evidence 2]. This makes the compound suitable for structure–activity relationship campaigns requiring improved membrane penetration and prolonged half-life without adding molecular weight beyond 350 Da. [1]

Oncology Drug Discovery: Scaffold with Documented CF₃-Driven Potency Enhancement

SAR studies on structurally related trifluoromethylated isoxazoles have shown up to 7.5-fold improvement in anticancer IC₅₀ (from 19.72 μM to 2.63 μM against MCF-7 cells) upon CF₃ incorporation [Section 3, Evidence 3]. Procuring the 2-chloro-6-(trifluoromethyl)phenyl variant positions research teams to explore whether this potency amplification translates to their target of interest, using a scaffold with a documented track record of CF₃-driven activity gains. [2]

Agrochemical Discovery Targeting Pre- and Post-Emergent Herbicidal Isoxazoles

The 3-aryl-5-methylisoxazole-4-carboxylate class has validated pre-emergent and post-emergent herbicidal activity against diverse weed species [3]. The trifluoromethyl and chloro substituents on the aryl ring are consistent with substitution patterns known to enhance herbicidal potency and crop selectivity in commercial isoxazole herbicides such as isoxaflutole. This compound can serve as a direct precursor to 4-isoxazolecarboxamides, which have demonstrated significant herbicidal activity in field-relevant assays [3].

Sequential Diversification via Chemoselective Cross-Coupling at the Ortho-Chloro Position

The single reactive C–Cl bond adjacent to the inert C–CF₃ group provides a regioselective synthetic handle for Suzuki, Buchwald–Hartwig, or Sonogashira coupling to generate focused libraries [Section 3, Evidence 4]. This design avoids the bis-functionalization mixtures observed with 2,6-dichlorophenyl analogs and the sluggish reactivity of 2-chloro-6-fluorophenyl analogs, making it a preferred intermediate when synthetic efficiency and product homogeneity are critical. [4]

Quote Request

Request a Quote for Ethyl 3-[2-Chloro-6-(trifluoromethyl)phenyl]-5-methylisoxazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.